2-Chloro-3-(2-chloroethyl)-7-ethylquinoline
Description
2-Chloro-3-(2-chloroethyl)-7-ethylquinoline is a halogenated quinoline derivative with a molecular formula of C₁₂H₁₁Cl₂NO (molecular weight: 256.13 g/mol). Its structure features a quinoline backbone substituted with chlorine at position 2, a 2-chloroethyl group at position 3, and an ethyl group at position 5.
Properties
CAS No. |
948294-55-1 |
|---|---|
Molecular Formula |
C13H13Cl2N |
Molecular Weight |
254.15 g/mol |
IUPAC Name |
2-chloro-3-(2-chloroethyl)-7-ethylquinoline |
InChI |
InChI=1S/C13H13Cl2N/c1-2-9-3-4-10-8-11(5-6-14)13(15)16-12(10)7-9/h3-4,7-8H,2,5-6H2,1H3 |
InChI Key |
JBRADVDITOJYFT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=NC(=C(C=C2C=C1)CCCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-chloroethyl)-7-ethylquinoline typically involves the chlorination of quinoline derivatives. One common method is the reaction of 7-ethylquinoline with thionyl chloride and phosphorus pentachloride to introduce the chloro groups at the 2 and 3 positions . The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-3-(2-chloroethyl)-7-ethylquinoline may involve continuous flow reactors to ensure consistent quality and yield. The use of safer chlorinating agents, such as bis(trichloromethyl)carbonate, can minimize environmental impact and improve safety .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-chloroethyl)-7-ethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the chloro groups can yield the corresponding ethylquinoline derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Substitution: Products include 2-amino-3-(2-chloroethyl)-7-ethylquinoline and 2-thio-3-(2-chloroethyl)-7-ethylquinoline.
Oxidation: Quinoline N-oxides.
Reduction: Ethylquinoline derivatives.
Scientific Research Applications
2-Chloro-3-(2-chloroethyl)-7-ethylquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial and anticancer compounds.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a pharmacophore.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-chloroethyl)-7-ethylquinoline involves its interaction with cellular targets such as DNA and proteins. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and inhibition of DNA replication . This property is particularly useful in the design of anticancer agents.
Comparison with Similar Compounds
Structural Analogs with Modified Substituents
(a) 2-Chloro-3-(3-chloropropyl)-7-ethylquinoline (CAS 948290-11-7)
- Molecular Formula: C₁₃H₁₃Cl₂NO
- Key Differences : The 3-substituent is a 3-chloropropyl group instead of 2-chloroethyl.
- However, increased chain length could reduce electrophilic reactivity, affecting alkylation efficiency in biological systems .
(b) 2-Chloro-3-(chloromethyl)-7-methoxyquinoline (CAS 73863-49-7)
- Molecular Formula: C₁₁H₉Cl₂NO
- Key Differences : A methoxy group replaces the ethyl group at position 7, and a chloromethyl group is present at position 3.
- Implications: The methoxy group increases electron density on the quinoline ring, altering reactivity in nucleophilic substitution reactions. The chloromethyl group may facilitate cross-linking with biomolecules, as seen in benzimidazole chalcone derivatives with antibacterial activity .
(c) 7-Bromo-2-chloro-3-ethylquinoline (CAS 132118-52-6)
- Molecular Formula : C₁₁H₉BrClN
- Key Differences : Bromine replaces chlorine at position 7, and the ethyl group is retained at position 3.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) | Melting Point (°C) |
|---|---|---|---|---|
| 2-Chloro-3-(2-chloroethyl)-7-ethylquinoline | 256.13 | 2-Cl, 3-(CH₂CH₂Cl), 7-Et | 3.2 | Not reported |
| 2-Chloro-3-(3-chloropropyl)-7-ethylquinoline | 270.64 | 2-Cl, 3-(CH₂CH₂CH₂Cl), 7-Et | 3.8 | Not reported |
| 2-Chloro-3-(chloromethyl)-7-methoxyquinoline | 242.10 | 2-Cl, 3-(CH₂Cl), 7-OMe | 2.5 | Not reported |
| 7-Bromo-2-chloro-3-ethylquinoline | 285.56 | 7-Br, 2-Cl, 3-Et | 3.5 | Not reported |
Notes:
- Lipophilicity (LogP) estimates suggest that 3-chloropropyl and bromo-substituted analogs have higher membrane permeability .
- Methoxy-substituted derivatives exhibit lower LogP due to increased polarity, favoring solubility in aqueous environments .
(a) Antibacterial Activity
- 2-Chloro-3-(chloromethyl)quinoline Derivatives: Hybrids with benzimidazole chalcones (e.g., MK-103, MK-105) demonstrated potent activity against Staphylococcus aureus and E. coli (MIC: 4–8 µg/mL), outperforming tetracycline in some cases. The chloromethyl group likely enhances covalent binding to bacterial enzymes .
(b) Anticancer Potential
- Nitrosourea Analogs : Compounds like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) exhibit dual alkylation and carbamoylation mechanisms, disrupting DNA repair and protein function. The 2-chloroethyl group in the target compound may similarly act as an alkylating agent, though its stability and metabolism require further study .
Biological Activity
2-Chloro-3-(2-chloroethyl)-7-ethylquinoline is a quinoline derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has been investigated for its potential applications as an antimalarial and anticancer agent, showcasing a variety of mechanisms that contribute to its biological effects.
- Molecular Formula : C12H11Cl2N
- Molecular Weight : 256.13 g/mol
- Structural Features : The compound features a quinoline ring system with two chlorine atoms and an ethyl group, which play crucial roles in its reactivity and biological interactions.
The biological activity of 2-Chloro-3-(2-chloroethyl)-7-ethylquinoline is primarily attributed to its ability to interact with various biological macromolecules:
- Covalent Bond Formation : The chloroethyl group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to enzyme inhibition and cross-linking of DNA. This interaction can inhibit DNA replication and transcription processes, which is critical in cancer therapy.
- Intercalation with DNA : The quinoline ring structure allows for intercalation between DNA base pairs, disrupting normal cellular processes and enhancing cytotoxicity against cancer cells.
Antimalarial Activity
Research has indicated that 2-Chloro-3-(2-chloroethyl)-7-ethylquinoline exhibits promising antimalarial properties. In vitro studies have shown that it can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, by disrupting its metabolic pathways.
Anticancer Properties
The compound has also been evaluated for its anticancer effects. It demonstrated cytotoxic activity against various cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through the activation of caspases and modulation of cell cycle regulators.
Comparative Analysis
To understand the uniqueness of 2-Chloro-3-(2-chloroethyl)-7-ethylquinoline, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Chloro-3-(2-chloroethyl)-6-methoxyquinoline | C12H11Cl2NO | Different methoxy position; potential variations in activity |
| 2-Chloro-3-(chloromethyl)-7-methoxyquinoline | C12H11ClN | Contains a chloromethyl instead of chloroethyl group; may affect reactivity |
| 8-Methylquinoline | C10H9N | Lacks chlorine substituents; serves as a simpler scaffold for modifications |
The distinct substitution pattern in 2-Chloro-3-(2-chloroethyl)-7-ethylquinoline enhances its reactivity and biological properties compared to these similar compounds.
Case Studies
Several studies have highlighted the biological activity of this compound:
-
Antimalarial Activity Study :
- A study demonstrated that derivatives of quinoline, including 2-Chloro-3-(2-chloroethyl)-7-ethylquinoline, showed effective inhibition against Plasmodium falciparum with IC50 values indicating significant potency.
-
Anticancer Efficacy :
- In vitro tests on breast cancer cell lines revealed that treatment with 2-Chloro-3-(2-chloroethyl)-7-ethylquinoline led to a marked decrease in cell viability, suggesting its potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
